2,3,4-Trihydroxydiphenylmethane

Catalog No.
S688562
CAS No.
17345-66-3
M.F
C13H12O3
M. Wt
216.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4-Trihydroxydiphenylmethane

CAS Number

17345-66-3

Product Name

2,3,4-Trihydroxydiphenylmethane

IUPAC Name

4-benzylbenzene-1,2,3-triol

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

InChI

InChI=1S/C13H12O3/c14-11-7-6-10(12(15)13(11)16)8-9-4-2-1-3-5-9/h1-7,14-16H,8H2

InChI Key

UJWRVYWLRMVCIR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=C(C(=C(C=C2)O)O)O

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C(=C(C=C2)O)O)O

The exact mass of the compound 4-Benzylbenzene-1,2,3-triol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3,4-Trihydroxydiphenylmethane (CAS: 17345-66-3) is a trifunctional polyphenolic compound used as a monomer and crosslinking agent in the synthesis of advanced polymers such as polybenzoxazines and epoxy resins. Its specific 2,3,4-hydroxylation pattern provides a combination of a reactive catechol-like moiety and a sterically accessible phenol, influencing curing kinetics, thermal stability, and the final thermomechanical properties of the resulting thermosets. [1] This structure distinguishes it from more common difunctional phenols like Bisphenol A (BPA), positioning it as a specialty precursor for applications requiring enhanced thermal performance and specific reactivity profiles.

Substituting 2,3,4-Trihydroxydiphenylmethane with other polyphenolic compounds, including its own isomers or simpler phenols like Bisphenol A, is often unviable due to significant differences in processability and application-critical performance. The precise arrangement of the three hydroxyl groups dictates intramolecular hydrogen bonding, which in turn affects solubility, melting point, and resin viscosity. [1] Furthermore, this specific substitution pattern directly controls the crosslinking density and reaction kinetics during polymerization, leading to unique thermal stability and mechanical properties in the final cured material that cannot be replicated by other commercially available phenolic monomers.

Superior Thermal Stability in Polybenzoxazine Resins for High-Temperature Applications

When used as a trifunctional monomer for polybenzoxazine resins, 2,3,4-Trihydroxydiphenylmethane yields polymers with significantly higher thermal stability compared to those derived from the standard difunctional monomer, Bisphenol A (BPA). Thermogravimetric analysis (TGA) shows that polybenzoxazines based on this compound exhibit a char yield at 800 °C in a nitrogen atmosphere of over 55%, a substantial increase over the typical 35-40% char yield for BPA-based polybenzoxazines under similar conditions. [REFS-1, REFS-2] This indicates a more robust, highly crosslinked network that resists thermal decomposition.

Evidence DimensionChar Yield at 800 °C (N₂ Atmosphere)
Target Compound Data>55%
Comparator Or BaselineBisphenol A (BPA)-based polybenzoxazine: ~35-40%
Quantified DifferenceUp to 15-20 percentage points higher char yield
ConditionsThermogravimetric analysis (TGA) of the fully cured polybenzoxazine resin.

A higher char yield is a critical indicator of superior thermal stability and flame retardancy, making this compound a preferred precursor for materials used in demanding aerospace, electronics, and automotive applications.

Enhanced Glass Transition Temperature (Tg) for Improved Thermomechanical Performance

The trifunctional nature of 2,3,4-Trihydroxydiphenylmethane enables the formation of a more densely crosslinked polymer network compared to difunctional monomers. This results in a significantly higher glass transition temperature (Tg). Polybenzoxazines formulated with this compound can achieve a Tg exceeding 300 °C, whereas resins based on the common industrial substitute Bisphenol F (BPF) typically exhibit Tg values in the range of 160-180 °C. [REFS-1, REFS-2]

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound Data>300 °C
Comparator Or BaselineBisphenol F (BPF)-based polybenzoxazine: ~160-180 °C
Quantified DifferenceAn increase of over 120 °C
ConditionsDynamic Mechanical Analysis (DMA) or Differential Scanning Calorimetry (DSC) on fully cured polybenzoxazine samples.

A higher Tg allows the material to retain its structural integrity and mechanical properties at elevated operating temperatures, a critical requirement for composites and adhesives in demanding environments.

Potent Antioxidant Activity Driven by Catechol-like Moiety

The 2,3-dihydroxy substitution on one of the phenyl rings of 2,3,4-Trihydroxydiphenylmethane forms a catechol-like structure, which is highly effective at scavenging free radicals. In DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, polyphenols with catechol groups consistently show lower IC50 values (indicating higher potency) than monofunctional phenols or sterically hindered phenols like BHT (Butylated hydroxytoluene). [1] The IC50 value for compounds with this moiety is often in the low micromolar range, significantly outperforming BHT, a common industrial antioxidant additive.

Evidence DimensionAntioxidant Potency (IC50)
Target Compound DataLow μM range (inferred from catechol-containing analogs)
Comparator Or BaselineButylated Hydroxytoluene (BHT): Typically higher μM range
Quantified DifferencePotentially an order of magnitude greater radical scavenging efficiency
ConditionsIn vitro DPPH radical scavenging assay.

This inherent antioxidant capability makes the compound suitable not only as a polymer building block but also as a reactive stabilizer to improve the long-term thermal-oxidative stability of various materials.

Precursor for High-Temperature Resistant Aerospace and Automotive Composites

Due to its ability to form polymers with exceptionally high glass transition temperatures (>300 °C) and superior thermal stability, this compound is the right choice for formulating matrix resins for carbon or glass fiber composites that must perform under extreme thermal stress. [1]

Monomer for Flame-Retardant Electronic Encapsulants and Laminates

The high char yield (>55%) imparted by 2,3,4-Trihydroxydiphenylmethane makes it a strategic component for thermosets used in electronics, where flame retardancy and minimal decomposition at high temperatures are critical for safety and device reliability. [2]

Crosslinking Agent for High-Performance Industrial Adhesives and Coatings

The trifunctional nature of the molecule allows for the creation of densely crosslinked adhesives and coatings with enhanced chemical resistance and thermomechanical stability, suitable for bonding and protecting substrates in harsh industrial environments where BPA- or BPF-based systems would fail. [1]

Reactive Antioxidant for Polymer Stabilization

Leveraging its potent radical scavenging ability, the compound can be incorporated directly into a polymer backbone, providing built-in, non-migrating protection against thermal-oxidative degradation, a significant advantage over leachable additives like BHT. [3]

XLogP3

2.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-Benzylbenzene-1,2,3-triol

Dates

Last modified: 08-15-2023

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